molecular formula C13H16N4O B6801948 N-[(1S)-2,2-dimethylcyclopropyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide

N-[(1S)-2,2-dimethylcyclopropyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide

Cat. No.: B6801948
M. Wt: 244.29 g/mol
InChI Key: DMVJKTYAXXHKIB-VIFPVBQESA-N
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Description

N-[(1S)-2,2-dimethylcyclopropyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide is a synthetic organic compound with a complex structure that includes a cyclopropyl group, an imidazo[4,5-b]pyridine core, and a carboxamide functional group

Properties

IUPAC Name

N-[(1S)-2,2-dimethylcyclopropyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-13(2)6-9(13)16-12(18)8-4-5-14-11-10(8)15-7-17(11)3/h4-5,7,9H,6H2,1-3H3,(H,16,18)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVJKTYAXXHKIB-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1NC(=O)C2=C3C(=NC=C2)N(C=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H]1NC(=O)C2=C3C(=NC=C2)N(C=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-2,2-dimethylcyclopropyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide typically involves multiple steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine or nitrile under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a metal catalyst such as rhodium or copper.

    Attachment of the Carboxamide Group: This step usually involves the reaction of the imidazo[4,5-b]pyridine derivative with an appropriate isocyanate or amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[4,5-b]pyridine core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the imidazo[4,5-b]pyridine ring that are activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF (dimethylformamide), potassium tert-butoxide in THF (tetrahydrofuran).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(1S)-2,2-dimethylcyclopropyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound may serve as a lead compound in drug discovery. Its structural features make it a candidate for binding to specific biological targets, potentially leading to the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[(1S)-2,2-dimethylcyclopropyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyclopropyl group could provide steric hindrance, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S)-2,2-dimethylcyclopropyl]-3-methylimidazo[4,5-b]pyridine-7-carboxamide: can be compared to other imidazo[4,5-b]pyridine derivatives, such as:

Uniqueness

The presence of the cyclopropyl group in this compound distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to unique properties and applications.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

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